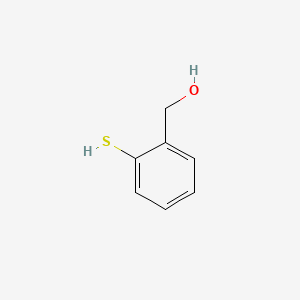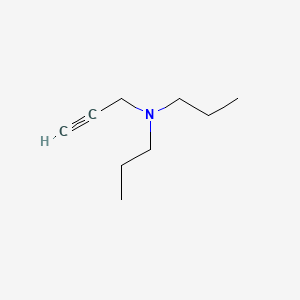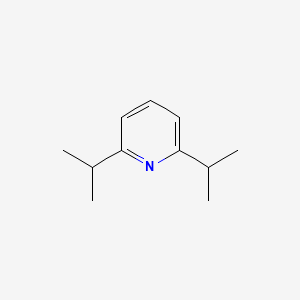
2-Propilimidazol
Descripción general
Descripción
2-Propylimidazole is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Antimicrobianos y Anticancerígenos
Los derivados del 2-Propilimidazol se han estudiado ampliamente por sus actividades biológicas. Se sabe que exhiben un amplio espectro de propiedades farmacológicas, incluidas las actividades antimicrobianas y anticancerígenas. El anillo de imidazol es una característica común en muchos agentes terapéuticos, y las modificaciones de esta estructura central pueden conducir a compuestos con mayor eficacia y menor toxicidad .
Química Agrícola: Fungicidas y Plaguicidas
En el sector agrícola, los derivados del this compound sirven como fungicidas y plaguicidas. Su capacidad para interrumpir el crecimiento de hongos y plagas dañinos los hace valiosos para proteger los cultivos y garantizar la seguridad alimentaria. El desarrollo de nuevos derivados puede conducir a productos químicos agrícolas más efectivos y respetuosos con el medio ambiente .
Química Sintética: Catalizadores y Química Verde
Los compuestos de imidazol, incluido el this compound, se utilizan como catalizadores en varias reacciones químicas. Desempeñan un papel crucial en la química verde al facilitar las reacciones en condiciones más suaves, lo que reduce el impacto ambiental. La versatilidad de los catalizadores de imidazol abre posibilidades para vías sintéticas más sostenibles y eficientes .
Ciencia de Materiales: Líquidos Iónicos y Polímeros Conductores
El campo de la ciencia de materiales se beneficia de las propiedades únicas de los derivados del imidazol. El this compound se puede utilizar para crear líquidos iónicos y polímeros conductores, que tienen aplicaciones en almacenamiento de energía, dispositivos electrónicos y materiales inteligentes. Estos compuestos contribuyen al avance de materiales de alto rendimiento con propiedades eléctricas y térmicas específicas .
Bioquímica: Inhibición Enzimática
En bioquímica, los derivados del this compound se exploran como inhibidores enzimáticos. Al modular la actividad de las enzimas, estos compuestos se pueden utilizar para estudiar vías bioquímicas y desarrollar tratamientos para enfermedades donde la regulación enzimática es crucial. Esta aplicación tiene implicaciones significativas para comprender y tratar trastornos metabólicos .
Química Organometálica: Carbenos N-Heterocíclicos (NHC)
El this compound es un precursor de carbenos N-heterocíclicos (NHC), que se utilizan en química organometálica como ligandos para complejos metálicos. Los NHC han ganado atención por su estabilidad y capacidad para facilitar una variedad de transformaciones catalíticas, lo que los convierte en herramientas valiosas en la síntesis de moléculas complejas .
Mecanismo De Acción
Target of Action
2-Propylimidazole is a derivative of imidazole, a heterocyclic compound. Imidazole has been found to interact with several targets, including Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I . .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function
Result of Action
It has been suggested that 2-propylimidazole shows a synergistic effect with kinetic hydrate inhibitors (khis), hindering the formation of hydrates and promoting the formation of methane bubbles, thereby reducing the driving force for the formation of methane hydrates
Action Environment
Environmental factors can influence the action, efficacy, and stability of antimicrobial compounds. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of the compound . .
Análisis Bioquímico
Biochemical Properties
2-Propylimidazole plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes and proteins, influencing their activity. For instance, 2-Propylimidazole can act as a ligand, forming complexes with metal ions in metalloproteins. These interactions can alter the enzyme’s conformation and activity, impacting biochemical pathways .
Cellular Effects
2-Propylimidazole affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, 2-Propylimidazole can modulate gene expression by interacting with transcription factors, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Propylimidazole exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s structure and function, resulting in altered biochemical pathways. Furthermore, 2-Propylimidazole can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propylimidazole can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that 2-Propylimidazole can have sustained effects on cellular function, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Propylimidazole vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At high doses, 2-Propylimidazole can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-Propylimidazole is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites, which may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Propylimidazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, 2-Propylimidazole may be transported into the nucleus, where it can interact with DNA and transcription factors .
Subcellular Localization
2-Propylimidazole’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. These localization patterns can impact the compound’s activity and function within the cell .
Propiedades
IUPAC Name |
2-propyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBBSFGKFMQPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068606 | |
| Record name | 1H-Imidazole, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-95-4 | |
| Record name | 2-Propylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NRP6BO2R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





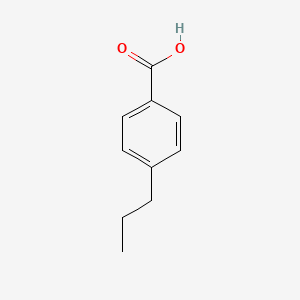
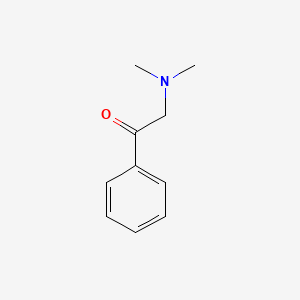
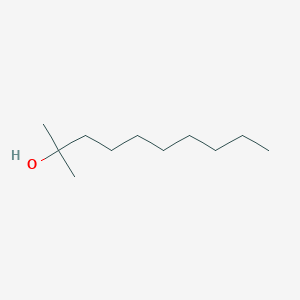


![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)
